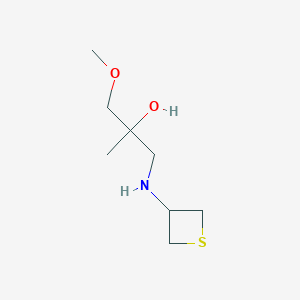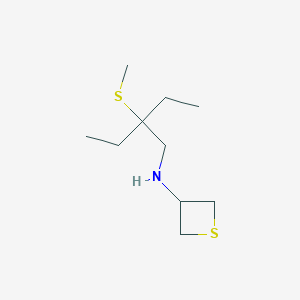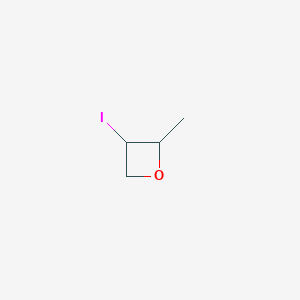
1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride is a chemical compound with the molecular formula C5H9ClFNO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position. The resulting intermediate is then reacted with ethanone to form the final product. The hydrochloride salt is obtained by treating the compound with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity. The final product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in a solid form .
化学反応の分析
Types of Reactions: 1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
科学的研究の応用
1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
作用機序
The mechanism of action of 1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .
類似化合物との比較
- 3-Fluoroazetidine hydrochloride
- 3,3-Difluoroazetidine hydrochloride
- Azetidine hydrochloride
Comparison: 1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride is unique due to the presence of both a fluorine atom and an ethanone group, which confer distinct chemical and biological properties. Compared to other azetidine derivatives, this compound may exhibit enhanced reactivity and specificity in certain reactions and applications .
特性
IUPAC Name |
1-(3-fluoroazetidin-3-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO.ClH/c1-4(8)5(6)2-7-3-5;/h7H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAMUGANJFYWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CNC1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde](/img/structure/B8230024.png)
![2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8230032.png)


![tert-Butyl 6,6-difluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8230056.png)
![Methyl furo[3,2-b]pyridine-7-carboxylate](/img/structure/B8230073.png)

![tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8230090.png)

![5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B8230099.png)
![2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8230105.png)
![(3R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B8230115.png)
